molecular formula C6H7IO2 B12542892 Prop-2-en-1-yl 3-iodoprop-2-enoate CAS No. 652975-98-9

Prop-2-en-1-yl 3-iodoprop-2-enoate

Cat. No.: B12542892
CAS No.: 652975-98-9
M. Wt: 238.02 g/mol
InChI Key: WGGRCAMYVSPHHU-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 3-iodoprop-2-enoate is an organic compound characterized by the presence of an iodine atom attached to a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 3-iodoprop-2-enoate typically involves the reaction of prop-2-en-1-ol with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction. The process is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and minimizes the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 3-iodoprop-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include various substituted prop-2-en-1-yl esters, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Prop-2-en-1-yl 3-iodoprop-2-enoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 3-iodoprop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The presence of the iodine atom plays a crucial role in its reactivity and binding affinity to the molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

652975-98-9

Molecular Formula

C6H7IO2

Molecular Weight

238.02 g/mol

IUPAC Name

prop-2-enyl 3-iodoprop-2-enoate

InChI

InChI=1S/C6H7IO2/c1-2-5-9-6(8)3-4-7/h2-4H,1,5H2

InChI Key

WGGRCAMYVSPHHU-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C=CI

Origin of Product

United States

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